molecular formula C13H15NO5 B4983447 dimethyl 2,2'-(benzoylimino)diacetate CAS No. 5410-11-7

dimethyl 2,2'-(benzoylimino)diacetate

Cat. No. B4983447
CAS RN: 5410-11-7
M. Wt: 265.26 g/mol
InChI Key: SCDTVONGXDCDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBD is a white crystalline powder that is soluble in organic solvents. It has a molecular formula of C14H14N2O6 and a molecular weight of 302.27 g/mol. DBD is commonly used as a reagent in organic synthesis, especially in the preparation of imines and enamines. In recent years, DBD has gained attention for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of DBD is not fully understood. However, it is believed that DBD induces cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis.
Biochemical and physiological effects:
DBD has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. DBD has also been shown to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBD in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for developing anti-cancer drugs. However, one of the limitations of using DBD is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DBD. One area of research is the development of DBD-based anti-cancer drugs. Another area of research is the development of new synthetic methods for DBD that can improve its solubility and selectivity towards cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of DBD and its potential use in other scientific research applications.
In conclusion, DBD is a promising compound that has gained attention for its potential use in various scientific research applications. Its high selectivity towards cancer cells and potential anti-cancer activity make it a promising candidate for developing anti-cancer drugs. Further research is needed to fully understand the mechanism of action of DBD and its potential use in other scientific research applications.

Synthesis Methods

DBD can be synthesized through a two-step reaction process. The first step involves the reaction of benzoyl chloride with diethyl malonate in the presence of a base to form benzoylmalonic acid. The second step involves the reaction of benzoylmalonic acid with dimethylamine in the presence of a dehydrating agent to form DBD.

Scientific Research Applications

DBD has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a catalyst for organic reactions, and as a potential anti-cancer agent. DBD has been shown to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells.

properties

IUPAC Name

methyl 2-[benzoyl-(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-11(15)8-14(9-12(16)19-2)13(17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDTVONGXDCDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279396
Record name dimethyl 2,2'-(benzoylimino)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5410-11-7
Record name NSC12578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2,2'-(benzoylimino)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.